

CEP-28122 initial characterization studies

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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Summary of CEP-28122 Preclinical Data

Aspect	Characterization Findings
Biochemical & Cellular Potency	IC ₅₀ of 1.9 nM for recombinant ALK; inhibited cellular ALK phosphorylation (IC ₅₀ ~18 nM in Karpas 299 cells) [1] [2].
In Vitro Anti-tumor Activity	Induced growth inhibition/cytotoxicity in ALK-positive Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma cells [1] [2].
In Vivo Efficacy (Mouse Models)	Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts; sustained tumor regression in Sup-M2 and primary human ALCL tumor grafts [1].
Pharmacokinetics/Pharmacodynamics	Oral dosing (30 mg/kg) resulted in >90% inhibition of ALK phosphorylation in tumor xenografts for >12 hours [1].
Selectivity	Showed marginal antitumor activity against ALK-negative human tumor xenografts, indicating selectivity [1].
Development Status	Development was terminated after pre-clinical studies due to the unexpected occurrence of severe lung toxicity in monkeys [3].

Detailed Experimental Protocols from Initial Studies

The initial characterization of **CEP-28122** involved a standard battery of preclinical experiments to establish its potency, efficacy, and selectivity [1].

In Vitro Kinase and Cell-Based Assays

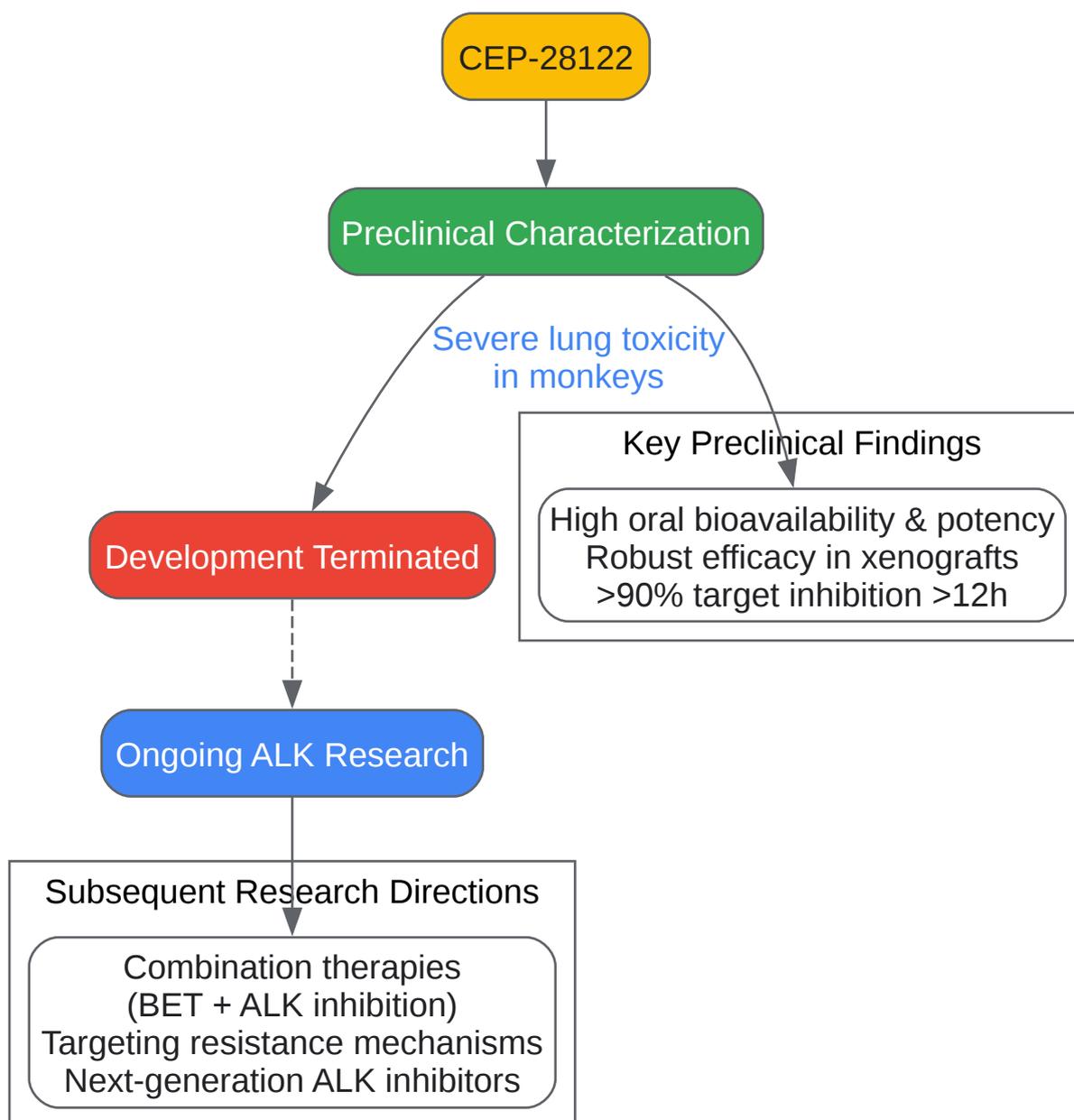
- **Recombinant Kinase Assay:** The inhibitory activity against purified recombinant ALK kinase domain was measured using a biochemical assay. **CEP-28122** demonstrated an IC_{50} of 1.9 nM [1] [2].
- **Cell Viability Assays:** ALK-positive cancer cell lines (SUDHL-1, Karpas 299, SUP-M2 for ALCL; NCI-H2228, NCI-H3122 for NSCLC; NB-1 for neuroblastoma) were treated with **CEP-28122**. The compound induced concentration-dependent growth inhibition or cytotoxicity, measured by assays like ATP-lite or MTS [1] [2].
- **Western Blotting:** Treated cells were lysed, and proteins were separated by gel electrophoresis, transferred to membranes, and probed with antibodies. This confirmed the inhibition of phosphorylation of NPM-ALK (at Y664) in ALCL cells and EML4-ALK in NSCLC cells [1] [2].

In Vivo Efficacy Studies

- **Mouse Xenograft Models:** Immunodeficient mice (e.g., SCID or nu/nu strains) were subcutaneously implanted with human ALK-positive tumor cells (e.g., SUP-M2 for ALCL). After tumors were established, mice were orally administered **CEP-28122** at various doses (e.g., 3, 10, 30, 55, or 100 mg/kg) once or twice daily [1].
- **Tumor Monitoring:** Tumor volumes and body weights were measured regularly. **CEP-28122** treatment caused dose-dependent tumor growth inhibition and regression [1].
- **Pharmacodynamic Analysis:** In separate studies, tumor-bearing mice were dosed with **CEP-28122**, and tumors were harvested at various time points. The levels of total and phosphorylated ALK in tumor lysates were quantified to confirm target engagement [1].

Further Research and Development Context

While **CEP-28122** itself did not progress, research into overcoming resistance in ALK-driven cancers has continued, exploring combination therapies and other targets. The diagram below illustrates the key findings and subsequent research directions related to **CEP-28122**.



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The experimental data confirms that **CEP-28122** was a promising pre-clinical candidate due to its high potency and selectivity. Its eventual termination highlights the critical importance of safety toxicology studies in the drug development process.

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References

1. CEP-28122, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]
2. CEP-28122 - ALK Inhibitor for Targeted Cancer Therapy [apexbt.com]
3. ALK Inhibitor CEP-28122 - New Drug Approvals [newdrugapprovals.org]

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